

An In-depth Technical Guide to the Pharmacological Profile of Lometrexol Disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lometrexol disodium*

Cat. No.: *B12397558*

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, second-generation antifolate antimetabolite designed to selectively inhibit de novo purine biosynthesis. [1][2] Its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides essential for DNA and RNA replication.[1][3] This targeted inhibition leads to the depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] Lometrexol has demonstrated significant antitumor activity in preclinical models, including those resistant to first-generation antifolates like methotrexate. However, its clinical development has been marked by challenges related to cumulative hematological toxicity, primarily thrombocytopenia and mucositis. This toxicity has been effectively managed through co-administration of folic acid, which appears to protect normal tissues without compromising antitumor efficacy. This guide provides a comprehensive overview of the pharmacological profile of Lometrexol, detailing its mechanism of action, enzyme inhibition, in vitro activity, pharmacokinetic properties, and key experimental protocols.

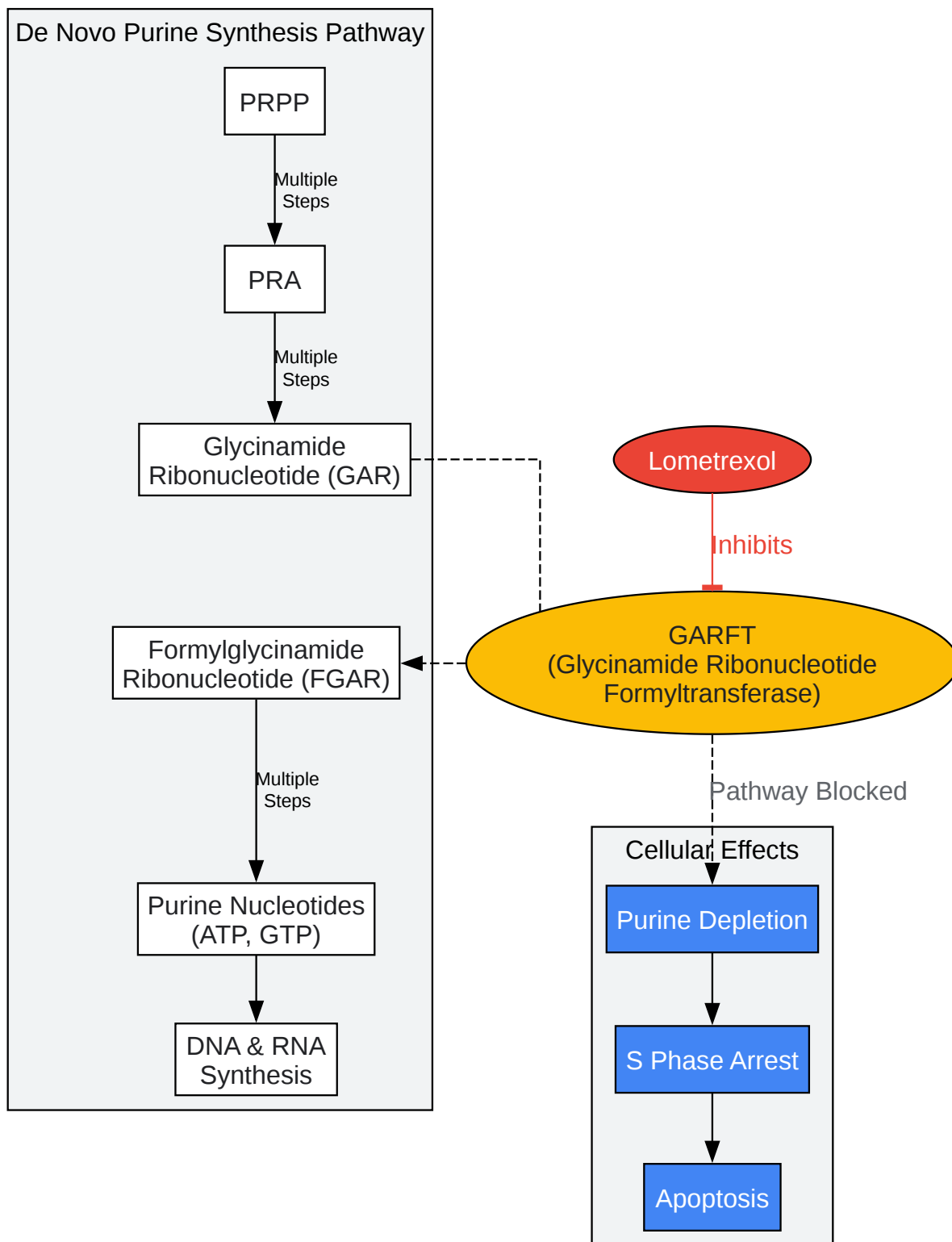
Mechanism of Action

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a fundamental process for cell growth and division. Unlike methotrexate, which primarily inhibits

dihydrofolate reductase (DHFR), Lometrexol is a highly selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).

GARFT catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), an early and essential step in the formation of the purine ring. By binding tightly to GARFT, Lometrexol blocks this reaction, leading to a rapid and sustained depletion of intracellular purine ribonucleotides (ATP, GTP, dATP, dGTP). This purine starvation halts DNA and RNA synthesis, induces cell cycle arrest in the S phase, and ultimately triggers apoptosis. Lometrexol requires intracellular polyglutamation by the enzyme folypolyglutamate synthetase (FPGS) to become fully active, as the polyglutamated forms are more potent inhibitors of GARFT and are retained more effectively within the cell.

In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism that provides the building blocks for nucleotide synthesis.



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De novo purine synthesis pathway and Lometrexol's point of inhibition.

Quantitative Pharmacological Data

Enzyme Inhibition Profile

Lometrexol is a potent inhibitor of GARFT. Its inhibitory constant (K_i) has been determined in enzymatic assays, and it shows greater potency than its predecessor antifolates.

Compound	Target Enzyme	Inhibition Constant (K_i)	Notes
Lometrexol	GARFT	Not explicitly stated, but a reference point for comparison.	A tight-binding inhibitor.
LY309887	GARFT	6.5 nM	A second-generation inhibitor, 9-fold more potent than Lometrexol.
Lometrexol	human cytosolic SHMT	Low micromolar range	A secondary target.

In Vitro Antiproliferative Activity

The cytotoxic effect of Lometrexol has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is notably influenced by the concentration of folic acid in the cell culture medium, with lower folate levels leading to increased potency.

Cell Line	Cancer Type	IC50 (nM)	Culture Conditions / Notes
CCRF-CEM	Human Leukemia	2.9	-
IGROV-1	Ovarian Carcinoma	16	In the presence of 200 nM folic acid.
OVCAR3	Ovarian Carcinoma	50	In medium containing 2.27 µM folic acid.
OVCAR3	Ovarian Carcinoma	2	In folic acid-free medium.
L1210	Murine Leukemia	Induces rapid growth inhibition at 1-30 µM.	

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have shown that Lometrexol follows a multi-compartment model and is primarily eliminated through the kidneys.

Table 3: Human Pharmacokinetic Parameters of Lometrexol

Parameter	Mean Value (± SD)	Study Population / Notes
Model	Three-compartment	Phase I study patients.
Clearance	1.6 ± 0.6 L/h/m ²	
Volume of Distribution (Vd)	8.9 ± 4.1 L/m ²	
t½ α (alpha half-life)	0.23 ± 0.1 h	
t½ β (beta half-life)	2.9 ± 1.4 h	
t½ γ (gamma half-life)	25.0 ± 48.7 h	

| Renal Elimination | 85 ± 16% | % of dose recovered unchanged in urine within 24h. |

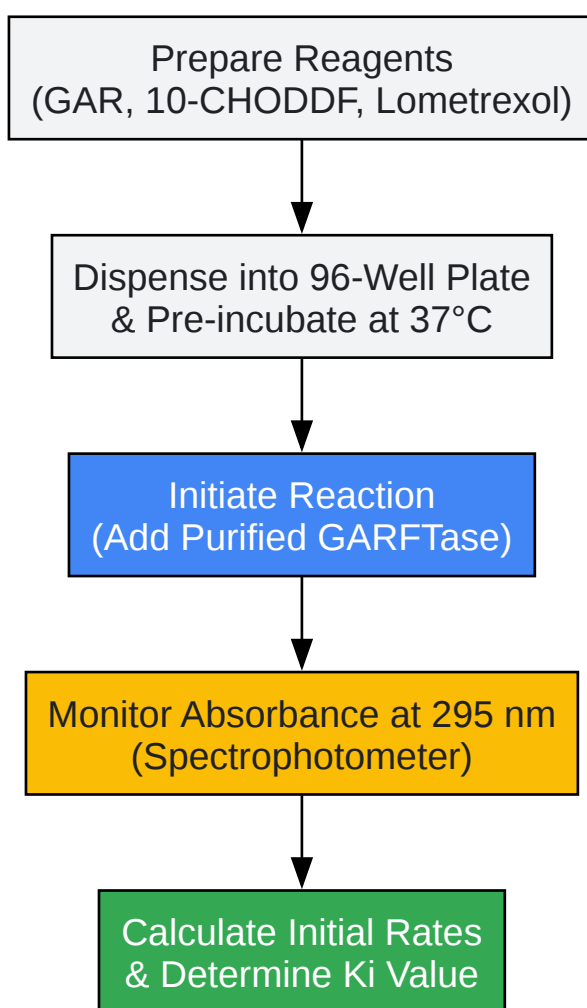
Detailed Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol determines the inhibitory activity of Lometrexol against purified GARFTase by monitoring product formation.

- Principle: The enzymatic activity of GARFTase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate from the substrate 10-formyl-5,8-dideazafolate (10-CHODDF).
- Materials:
 - Purified human GARFTase
 - α,β -glycinamide ribonucleotide (GAR)
 - 10-formyl-5,8-dideazafolate (10-CHODDF)
 - **Lometrexol disodium**
 - 0.1 M HEPES buffer, pH 7.5
 - DMSO
 - UV-transparent 96-well plate
 - Spectrophotometer
- Procedure:
 - Prepare a stock solution of Lometrexol in DMSO and create serial dilutions.
 - In a 96-well plate, prepare a 150 μ L reaction mixture containing 30 μ M GAR, 5.4 μ M 10-CHODDF, and varying concentrations of Lometrexol in HEPES buffer.
 - Pre-incubate the plate at 37°C.
 - Initiate the reaction by adding 150 μ L of 20 nM purified GARFTase to each well.

- Immediately shake the plate and begin monitoring the increase in absorbance at 295 nm over time.
- Data Analysis:
 - Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
 - Determine the K_i value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.



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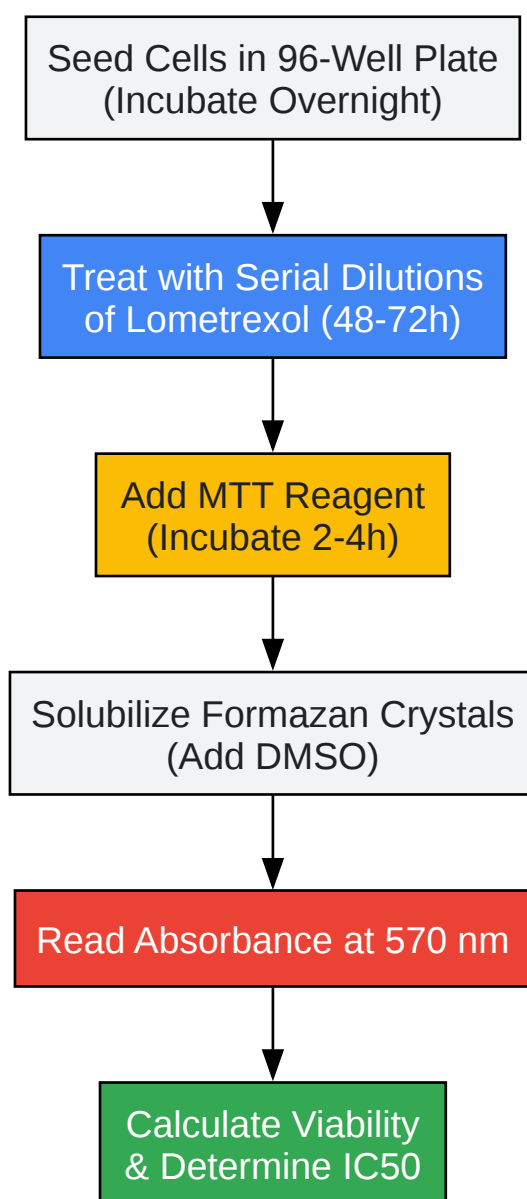
Workflow for the GARFT enzyme inhibition assay.

In Vitro Cell Proliferation Assay (MTT Method)

This assay assesses the cytotoxic effect of Lometrexol on cancer cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
- Materials:
 - Cancer cell line of interest
 - **Lometrexol disodium**
 - Complete cell culture medium (e.g., RPMI-1640)
 - MTT solution (5 mg/mL in PBS)
 - DMSO
 - 96-well plates
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium and incubate overnight.
 - Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the old medium with 100 μ L of medium containing the different Lometrexol concentrations. Include a vehicle control.
 - Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
 - MTT Addition: Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C.
 - Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

- Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of cell viability against the log of the Lometrexol concentration and fitting the data to a sigmoidal dose-response curve.



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Workflow for the MTT cell proliferation assay.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Lometrexol in an animal model.

- Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Lometrexol, and tumor growth is monitored over time to assess drug efficacy.
- Materials:
 - Immunocompromised mice (e.g., athymic nude or SCID)
 - Human cancer cell line
 - Lometrexol for injection (reconstituted in a suitable vehicle like saline)
 - Sterile PBS
 - Matrigel (optional)
 - Calipers
- Procedure:
 - Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of $1-10 \times 10^6$ cells per 100 μL . Inject the cell suspension subcutaneously into the flank of each mouse.
 - Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm^3).
 - Randomization & Treatment: Randomize mice into treatment and control (vehicle) groups.
 - Drug Administration: Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule.

- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Monitor the body weight and general health of the mice.
- Data Analysis:
 - Plot mean tumor growth curves for each group over time.
 - Calculate the tumor growth inhibition (TGI) at the end of the study to quantify efficacy.
 - Excise tumors at the end of the study for further analysis (e.g., weight, histology).

Quantification of Lometrexol in Plasma (HPLC Method)

This protocol is for the measurement of Lometrexol concentrations in biological samples.

- Principle: Lometrexol is extracted from plasma proteins, potentially oxidized to form a fluorescent derivative, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with either fluorescence or electrochemical detection.
- Materials:
 - Plasma samples
 - Perchloric acid or Acetonitrile (for protein precipitation)
 - Ammonium formate buffer
 - Manganese dioxide (MnO_2) for oxidation (for fluorescence method)
 - C18 or Phenyl reversed-phase HPLC column
 - HPLC system with fluorescence or electrochemical detector
- Procedure (General Steps):
 - Sample Preparation:

- Acidify plasma samples to dissociate Lometrexol from binding proteins.
- Precipitate proteins using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the precipitated protein and collect the supernatant.
- Oxidation (for Fluorescence Detection): Heat the protein-free extract with MnO₂ to create a fluorescent derivative.
- Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute Lometrexol using a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium formate or sodium acetate).
- Detection: Detect the compound using either its native electrochemical properties or its induced fluorescence.
- Data Analysis:
 - Generate a standard curve using known concentrations of Lometrexol spiked into blank plasma.
 - Quantify the Lometrexol concentration in unknown samples by comparing their peak areas or heights to the standard curve. The lower limit of quantification is typically around 5 nM or 5 ng/mL.

Measurement of Intracellular Purine Nucleotides (HPLC Method)

This protocol quantifies the downstream effect of Lometrexol on purine pools.

- Principle: Intracellular nucleotides are extracted from cells and separated by ion-paired reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC), followed by quantification using UV or mass spectrometry (MS) detection.
- Materials:
 - Cell pellets from treated and untreated cells

- Extraction solvent (e.g., perchloric acid or methanol/water mixture)
- HPLC or UPLC system with UV or MS detector
- C18 or Amide HILIC column
- Mobile phase buffers (e.g., ammonium acetate or tributylamine/acetic acid)
- Procedure:
 - Cell Harvesting: Rapidly harvest and wash cells to remove extracellular medium.
 - Extraction: Lyse the cells and precipitate macromolecules using a cold extraction solvent.
 - Neutralization & Clarification: If using an acid, neutralize the extract. Centrifuge to remove cell debris.
 - Chromatographic Separation: Inject the clarified extract onto the HPLC column. Use a gradient elution to separate the different purine nucleotides (e.g., IMP, AMP, GMP, ATP, GTP).
 - Detection & Quantification: Monitor the column eluent by UV absorbance (around 254-270 nm) or by mass spectrometry for higher specificity and sensitivity.
- Data Analysis:
 - Identify nucleotide peaks based on the retention times of known standards.
 - Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve.
 - Compare the nucleotide pool sizes in Lometrexol-treated cells to those in control cells to determine the extent of purine depletion.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of Lometrexol Disodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397558#pharmacological-profile-of-lometrexol-disodium]

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